4-Methyl-2-(methylsulfonyl)aniline
Overview
Description
4-Methyl-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H9NO2S . It is used as a pharmaceutical intermediate . A series of 4-(methylsulfonyl)aniline derivatives were synthesized to obtain new compounds as potential anti-inflammatory agents with expected selectivity against the COX-2 enzyme .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(methylsulfonyl)aniline consists of a benzene ring with an amine group (NH2) and a methylsulfonyl group (SO2CH3) attached . The molecular weight is 171.22 g/mol .Physical And Chemical Properties Analysis
4-Methyl-2-(methylsulfonyl)aniline is a solid crystalline substance . It is soluble in water . It is sensitive to light .Scientific Research Applications
Organic Synthesis and Reactivity
4-Methyl-2-(methylsulfonyl)aniline serves as a versatile reactant in chemoselective reactions, demonstrating the compound's reactivity and utility in the synthesis of complex organic molecules. For example, chemoselective SNAr reactions of related electrophiles with amines have highlighted the selective displacement reactions involving this compound, showcasing its importance in organic synthesis strategies. These reactions enable the synthesis of a wide range of derivatives, offering insights into steric and electronic effects on selectivity and reactivity (Baiazitov et al., 2013).
Pharmacological Research
In pharmacological contexts, derivatives of 4-Methyl-2-(methylsulfonyl)aniline have been investigated for their potential as anti-inflammatory agents. A study synthesized derivatives to evaluate their efficacy as COX-2 enzyme inhibitors, which could lead to the development of new anti-inflammatory drugs with improved selectivity and fewer side effects. The in vivo evaluation demonstrated significant reduction in inflammation, suggesting the therapeutic potential of these derivatives (Mahdi et al., 2012).
Material Science and Polymer Chemistry
In material science, the synthesis of polymers and novel materials utilizing 4-Methyl-2-(methylsulfonyl)aniline as a building block has been explored. For instance, the preparation of sulfonated polyaniline by polymerization, where this compound acts as a precursor, demonstrates its utility in creating electrically conductive and soluble polymers. These materials have potential applications in sensors, coatings, and as conductive materials, highlighting the compound's versatility beyond mere chemical synthesis (Royappa et al., 2001).
Environmental Applications
The compound's derivatives have also been explored for environmental applications, such as in the development of adsorbent materials. For example, research into polymeric adsorbents modified with sulfonic groups, which involve derivatives of 4-Methyl-2-(methylsulfonyl)aniline, has shown promising results for the adsorption of organic pollutants. These studies contribute to the broader efforts in environmental remediation and pollution control, showcasing the environmental significance of the compound's derivatives (Jianguo et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-3-4-7(9)8(5-6)12(2,10)11/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZYZYOWGLRKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylsulfonyl)aniline | |
CAS RN |
4284-63-3 | |
Record name | 2-methanesulfonyl-4-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.